Coriolic acid

説明

特性

IUPAC Name |

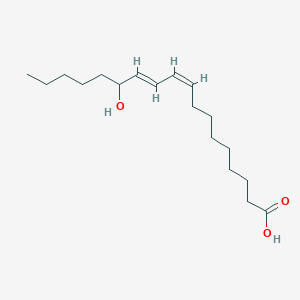

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 |

Source

|

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18104-45-5 |

Source

|

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-Coriolic Acid Biosynthesis in Plants: A Technical Guide

(S)-Coriolic acid, an oxylipin derived from linoleic acid, plays a significant role in plant defense mechanisms and developmental processes. This technical guide provides an in-depth overview of its biosynthesis pathway, the enzymes involved, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The (S)-Coriolic Acid Biosynthesis Pathway

The synthesis of (S)-Coriolic acid in plants is a two-step enzymatic process initiated by the oxygenation of linoleic acid. This pathway is a key branch of the broader oxylipin signaling network, which is activated in response to various biotic and abiotic stresses.

Step 1: Oxygenation of Linoleic Acid

The biosynthesis is initiated by the enzyme linoleate 9S-lipoxygenase (9S-LOX) . This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) . The stereochemistry of the final product is determined in this crucial step. Several isoforms of 9S-LOX have been identified in various plants. For instance, in tomato (Solanum lycopersicum), the enzymes TomloxA and TomloxB are predicted to have 9-LOX activity.

Step 2: Reduction of 9S-HPODE

The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding (S)-Coriolic acid (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE) . The precise enzyme responsible for this reduction is not definitively characterized across all plant species. However, it is widely believed to be carried out by a hydroperoxide reductase , or non-specifically by peroxidases or alcohol dehydrogenases capable of reducing lipid hydroperoxides.

Quantitative Data

The efficiency of the (S)-Coriolic acid biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the cellular concentrations of substrates and products.

Table 1: Kinetic Parameters of Plant 9S-Lipoxygenases

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Solanum tuberosum (Potato) | 9-Lipoxygenase | Linoleic Acid | 15 | 10.5 | 6.5 | [1] |

| Nicotiana benthamiana | Nb-9-LOX | Linoleic Acid | 25 | 18 (µmol/mL cell culture) | 7.0 | |

| Glycine max (Soybean) | Lipoxygenase-1 | Linoleic Acid | 10 | 12.8 | 9.0 | [2] |

| Arabidopsis thaliana | AtLOX1 | Linolenic Acid | 30 | 8.2 | 7.0 |

Note: The reported Vmax values may vary depending on the assay conditions and enzyme purity.

Signaling and Regulation

The biosynthesis of (S)-Coriolic acid is tightly regulated and induced by various external and internal stimuli, playing a crucial role in plant defense signaling.

Inducers of (S)-Coriolic Acid Biosynthesis:

-

Biotic Stress: Pathogen attack and herbivory are potent inducers of 9-LOX gene expression.[3] Oxylipins derived from the 9-LOX pathway are involved in activating defense responses against pathogens.[4]

-

Abiotic Stress: Wounding, drought, salinity, and extreme temperatures can trigger the activation of the 9-LOX pathway.[5]

-

Phytohormones: Abscisic acid (ABA) and methyl jasmonate (MeJA) are known to induce the expression of 9-LOX genes.[6]

The 9-LOX pathway and its products, including (S)-Coriolic acid, are integral components of a complex signaling network that cross-talks with other defense-related pathways, such as those involving jasmonic acid (JA) and salicylic acid (SA).

Experimental Protocols

Accurate investigation of the (S)-Coriolic acid biosynthesis pathway requires robust and specific experimental methodologies.

9S-Lipoxygenase (9S-LOX) Activity Assay

This spectrophotometric assay measures the formation of the conjugated diene system in the product, 9S-HPODE.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0)

-

Linoleic acid substrate solution (e.g., 10 mM stock in ethanol)

-

Plant protein extract containing 9S-LOX

Procedure:

-

Prepare the reaction mixture in a cuvette containing the reaction buffer and linoleic acid substrate (final concentration typically 50-100 µM).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the plant protein extract.

-

Immediately monitor the increase in absorbance at 234 nm for several minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 25,000 M-1cm-1).

Hydroperoxide Reductase/Peroxidase Activity Assay

This assay can be adapted to measure the reduction of 9S-HPODE. A common method involves a coupled enzyme assay where the oxidation of a chromogenic substrate is monitored.

Materials:

-

Spectrophotometer

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

9S-HPODE substrate (can be synthesized enzymatically using 9S-LOX)

-

A suitable chromogenic peroxidase substrate (e.g., o-dianisidine, guaiacol)

-

Horseradish peroxidase (as a coupling enzyme if the plant extract has low peroxidase activity)

-

Plant protein extract

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, 9S-HPODE, and the chromogenic substrate.

-

Add the plant protein extract to initiate the reaction.

-

Monitor the change in absorbance at the specific wavelength for the oxidized chromogenic substrate (e.g., 460 nm for oxidized o-dianisidine).

-

Enzyme activity can be calculated based on the rate of change in absorbance and the molar extinction coefficient of the oxidized substrate.

Alcohol Dehydrogenase (ADH) Activity Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of an alcohol substrate. To adapt this for (S)-Coriolic acid synthesis, the reverse reaction (reduction of a hydroperoxide) would be coupled to NADH oxidation.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

9S-HPODE substrate

-

NADH

-

Plant protein extract

Procedure:

-

Prepare the reaction mixture in a cuvette containing the reaction buffer, 9S-HPODE, and NADH.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the plant protein extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M-1cm-1).[7]

Product Identification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of (S)-Coriolic acid and its precursor, 9S-HPODE.

Instrumentation:

-

HPLC system with a UV detector and a C18 reversed-phase column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is commonly used.

Procedure:

-

Extraction: Extract lipids from plant tissue using a solvent system like chloroform:methanol.

-

Solid-Phase Extraction (SPE): Clean up the lipid extract using an SPE cartridge to enrich for fatty acids.

-

HPLC Analysis:

-

Inject the purified sample onto the HPLC column.

-

Monitor the elution profile at 235 nm for the conjugated diene of 9S-HPODE and (S)-Coriolic acid.

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

-

Chiral HPLC: To separate the (S) and (R) enantiomers of Coriolic acid, a chiral stationary phase column is required.

Visualizations

The following diagrams illustrate the (S)-Coriolic acid biosynthesis pathway, its regulation by stress signals, and a general experimental workflow for its analysis.

Caption: The biosynthesis pathway of (S)-Coriolic acid from linoleic acid.

Caption: Simplified signaling pathway leading to (S)-Coriolic acid production.

Caption: General workflow for the analysis of (S)-Coriolic acid in plants.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An oriental melon 9-lipoxygenase gene CmLOX09 response to stresses, hormones, and signal substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

Unveiling Coriolic Acid from Salicornia herbacea: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Coriolic acid, a bioactive lipid metabolite identified in the halophyte Salicornia herbacea. This document details the experimental protocols for its extraction and bioassays, presents quantitative data on its efficacy, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the biological effects of Coriolic acid isolated from Salicornia herbacea on breast cancer stem cells (BCSCs).

Table 1: Effect of Coriolic Acid on Breast Cancer Cell Viability

| Cell Line | Treatment Concentration (µM) | Incubation Time (days) | % Cell Viability |

| MDA-MB-231 | 100 | 1 | ~80% |

| 200 | 1 | ~60% | |

| MCF-7 | 100 | 1 | ~90% |

| 200 | 1 | ~75% |

Data is estimated from MTS cytotoxicity assays.[1]

Table 2: Effect of Coriolic Acid on Mammosphere Formation

| Cell Line | Treatment Concentration (µM) | Mammosphere Forming Efficiency (%) |

| MDA-MB-231 | 100 | Significant Inhibition |

| MCF-7 | 100 | Significant Inhibition |

Qualitative and quantitative data indicate a significant reduction in the self-renewal capacity of BCSCs.[1][2]

Table 3: Impact of Coriolic Acid on BCSC Population and Apoptosis

| Assay | Cell Line | Treatment Concentration (µM) | Effect |

| CD44high/CD24low Population | MDA-MB-231 | 200 | Reduction in BCSC population |

| Apoptosis (Annexin V/PI Staining) | MDA-MB-231 Mammospheres | 150 | Increase in early apoptosis from 1.8% to 5.1%Increase in late apoptosis from 5.7% to 39.6% |

[3]

Experimental Protocols

Bioassay-Guided Fractionation and Isolation of Coriolic Acid from Salicornia herbacea

This protocol outlines the procedure for isolating Coriolic acid from S. herbacea using a mammosphere formation inhibition bioassay to guide the fractionation process.[3][4]

Materials:

-

Dried and powdered Salicornia herbacea

-

100% Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

NMR spectrometer

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Extraction:

-

Extract 2 kg of dried S. herbacea powder with 100% methanol at 30°C overnight.[3]

-

Concentrate the methanol extract under reduced pressure.

-

-

Solvent Partitioning:

-

Suspend the concentrated extract in distilled water.

-

Partition the aqueous suspension with an equal volume of ethyl acetate.

-

Collect and evaporate the ethyl acetate layer.

-

-

Silica Gel Column Chromatography:

-

Dissolve the ethyl acetate fraction in methanol and load it onto a silica gel column (3 x 35 cm).

-

Elute the column with a chloroform:methanol (30:1) solvent mixture.[3]

-

Collect fractions and test their ability to inhibit mammosphere formation.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the active fractions from the silica gel chromatography.

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent.

-

-

Preparative HPLC:

-

Subject the active fractions from the Sephadex column to preparative HPLC on a C18 column.

-

Use a suitable gradient of acetonitrile and water to elute the compounds.

-

Collect the peak corresponding to Coriolic acid.

-

-

Structure Elucidation:

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of breast cancer stem cells.[1][2][5]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

DMEM/F12 serum-free medium

-

B27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Ultra-low attachment plates

-

Coriolic acid

Procedure:

-

Create a single-cell suspension of breast cancer cells.

-

Seed 0.5 x 10⁴ MDA-MB-231 cells or 4 x 10⁴ MCF-7 cells per well in 6-well ultra-low attachment plates.[2]

-

Culture the cells in DMEM/F12 serum-free medium supplemented with B27, EGF, and bFGF.

-

Treat the cells with the desired concentrations of Coriolic acid.

-

Incubate for 5-10 days to allow for the formation of mammospheres.

-

Count the number of mammospheres and analyze their size.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[6][7][8]

Materials:

-

Breast cancer cells or mammospheres

-

Coriolic acid

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells or mammospheres with the desired concentration of Coriolic acid (e.g., 150 µM) for a specified time.[3]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer to quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of Coriolic acid and its proposed mechanism of action.

Caption: Experimental workflow for the isolation of Coriolic acid.

Caption: Coriolic acid's regulation of the c-Myc signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Path to a Bioactive Lipid: A Technical Guide to the Synthesis of Coriolic Acid from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolic acid, specifically the (S)-enantiomer also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid derived from the enzymatic oxidation of linoleic acid.[1] This molecule has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties, particularly its ability to suppress breast cancer stem cells.[1] The controlled and stereoselective synthesis of (S)-Coriolic acid is paramount for advancing its study and therapeutic potential. This technical guide details a robust chemoenzymatic method for the synthesis of (S)-Coriolic acid from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1). This approach leverages the high regio- and stereoselectivity of the enzyme to produce the desired (S)-enantiomer with high purity, a feat often challenging to achieve through purely chemical synthesis.[1]

Introduction

Coriolic acid is a naturally occurring hydroxy fatty acid that plays a role in various physiological and pathological processes.[1] Its potential as a therapeutic agent is underscored by recent research highlighting its ability to inhibit cancer cell metastasis and suppress breast cancer stem cells.[1] The chemoenzymatic synthesis route offers a highly specific and efficient means to produce (S)-Coriolic acid.[1] This process involves two key stages: the enzymatic hydroperoxidation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), followed by the chemical reduction of the hydroperoxide intermediate to yield (S)-Coriolic acid.[1]

Chemoenzymatic Synthesis of (S)-Coriolic Acid

The most common and efficient method for synthesizing (S)-Coriolic acid is a two-step chemoenzymatic process. This method takes advantage of the stereospecificity of soybean lipoxygenase-1 (LOX-1) for the initial oxidation of linoleic acid.

Overall Reaction Scheme

The overall conversion of linoleic acid to (S)-Coriolic acid can be summarized as follows:

Caption: Chemoenzymatic synthesis of (S)-Coriolic acid from linoleic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data from an optimized chemoenzymatic synthesis of (S)-Coriolic acid from linoleic acid.

| Parameter | Value | Reference |

| Starting Material | Linoleic Acid | |

| Enzyme | Soybean Lipoxygenase-1 (LOX-1) | [1] |

| Substrate Concentration | 0.1 M | [1] |

| Enzyme Concentration | 4 mg/ml | |

| Oxygen Pressure | 2.5 bar | |

| Reaction Temperature | 5°C | |

| Reaction pH | 11 (Borate Buffer) | |

| Final Product | (+)-Coriolic Acid | |

| Overall Yield | 54% | |

| Enantiomeric Excess (e.e.) | 97% | [2] |

Experimental Protocols

Protocol 1: Enzymatic Hydroperoxidation of Linoleic Acid

This protocol details the first step of the synthesis, where linoleic acid is converted to 13(S)-HPODE using soybean lipoxygenase-1.

Materials:

-

Linoleic Acid

-

Soybean Lipoxygenase-1 (LOX-1)

-

Borate Buffer (pH 11)

-

High-purity Oxygen

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Jacketed glass reactor

-

Temperature controller/circulator

-

Oxygen cylinder with regulator

-

Magnetic stirrer and stir bars

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).[1]

-

Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/ml.[1]

-

Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar.[1]

-

Reaction: Stir the mixture vigorously. Monitor the reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Enzyme Deactivation: Stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., by significantly lowering the pH).[1]

-

Extraction: Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using ethyl acetate.[1]

-

Drying: Dry the organic phase over anhydrous sodium sulfate.[1]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 13-S-HPODE should be handled with care as hydroperoxides can be unstable.[1]

Protocol 2: Chemical Reduction to (S)-Coriolic Acid

This protocol describes the reduction of the hydroperoxide intermediate to the final product, (S)-Coriolic acid.

Materials:

-

Crude 13-S-HPODE (from Protocol 1)

-

Ethanol

-

Sodium Borohydride (NaBH₄)

-

Dilute Acid (e.g., HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude 13-S-HPODE from the previous step in ethanol.[1]

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions. Stir the reaction until the reduction is complete (monitor by TLC).[1]

-

Quenching: Carefully quench the reaction by adding water or a dilute acid.[1]

-

Extraction: Extract the (S)-Coriolic acid with an organic solvent like ethyl acetate.[1]

-

Washing: Wash the organic phase with brine.[1]

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.[1]

Protocol 3: Purification of (S)-Coriolic Acid

This protocol outlines the final purification of the synthesized (S)-Coriolic acid.

Materials:

-

Crude (S)-Coriolic acid (from Protocol 2)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

-

Acetic Acid

Equipment:

-

Chromatography column

-

Fraction collector (optional)

-

Standard laboratory glassware

Procedure:

-

Chromatography: Purify the crude (S)-Coriolic acid by silica gel column chromatography.[1] A common solvent system is a mixture of hexane and ethyl acetate with a small percentage of acetic acid.[1]

-

Fraction Collection: Collect the fractions containing the purified product.[1]

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain pure (S)-Coriolic acid.

Alternative Enzymatic Approaches

While the lipoxygenase-based chemoenzymatic route is well-established, other enzymes have been explored for the production of hydroxy fatty acids from linoleic acid. These include:

-

Linoleate Double Bond Hydratases: Enzymes from Lactobacillus acidophilus have been shown to hydrate the double bonds of linoleic acid to produce 13-hydroxy-cis-9-octadecenoic acid and 10-hydroxy-cis-12-octadecenoic acid.[3][4]

-

Linoleic Acid Δ9 Hydratase: An enzyme from Lactobacillus plantarum can convert linoleic acid to (S)-10-hydroxy-cis-12-octadecenoic acid with high conversion rates.[5]

-

Diol Synthases: These enzymes can catalyze the conversion of unsaturated fatty acids to dihydroxy fatty acids.[6]

These alternative enzymatic routes may offer different selectivities and could be valuable for producing a range of hydroxylated fatty acids for various research and development purposes.

Biological Activity and Signaling Pathway

(S)-Coriolic acid exhibits significant biological activity, particularly in the context of cancer. A primary mechanism of its anti-cancer action, especially against breast cancer stem cells, is the downregulation of the proto-oncogene c-Myc.[7][8]

Caption: (S)-Coriolic acid inhibits the c-Myc signaling pathway.

By reducing the expression of c-Myc, (S)-Coriolic acid leads to decreased transcription of c-Myc target genes that are crucial for cell cycle progression and maintaining stemness, such as Nanog and Oct4.[7] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[7]

Conclusion

The chemoenzymatic synthesis of (S)-Coriolic acid using soybean lipoxygenase-1 provides a reliable and stereoselective method for producing this valuable bioactive compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and further investigate the therapeutic potential of (S)-Coriolic acid. The elucidation of its mechanism of action, particularly its impact on the c-Myc signaling pathway, opens new avenues for the development of targeted cancer therapies. Further research into alternative enzymatic routes may also expand the toolbox for producing a diverse range of hydroxy fatty acids with novel biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. Efficient enzymatic production of hydroxy fatty acids by linoleic acid Δ9 hydratase from Lactobacillus plantarum AKU 1009a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of (S)-Coriolic Acid

(S)-Coriolic acid , a naturally occurring hydroxy fatty acid, has garnered significant attention within the scientific community for its diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of (S)-Coriolic acid, its biosynthesis, and detailed methodologies for its extraction and analysis, tailored for researchers, scientists, and drug development professionals.

Principal Natural Sources

(S)-Coriolic acid is predominantly found in the plant kingdom, arising from the enzymatic oxidation of linoleic acid.[2] While several plant species have been identified as potential sources, research has largely centered on a select few that contain notable quantities of this bioactive compound.

1.1. Plant Sources

The most extensively documented plant source of (S)-Coriolic acid is Salicornia herbacea L. , a halophyte commonly known as glasswort.[3][4][5] Studies have successfully isolated and quantified (S)-Coriolic acid from this plant, demonstrating its potential as a viable source for research and development.[6][7]

Another notable, albeit less studied, source is the seed oil of Coriaria myrtifolia , which has been reported to contain a significant percentage of coriolic acid.[8] The seed oil of Dimorphotheca pluvialis contains a positional isomer, dimorphecolic acid, highlighting the Asteraceae family as a potential area for further exploration of novel hydroxy fatty acids.[9] While other plants like stinging nettle (Urtica dioica) have been mentioned to contain coriolic acid, detailed characterization of the (S)-enantiomer is less common.[6]

1.2. Fungal and Marine Sources

The enzymatic machinery for producing hydroxy fatty acids is not exclusive to plants. Various fungal and marine organisms are known to possess lipoxygenase activity, suggesting they could be underexplored reservoirs of (S)-Coriolic acid and related compounds.[6] However, dedicated research to isolate and quantify (S)-Coriolic acid from these sources is still in its nascent stages.

Biosynthesis of (S)-Coriolic Acid

In plants, (S)-Coriolic acid is synthesized via the oxylipin pathway, a crucial signaling cascade involved in plant defense and development.[10] The biosynthesis is a two-step enzymatic process initiated from the polyunsaturated fatty acid, linoleic acid.[10][11]

-

Oxygenation of Linoleic Acid: The pathway begins with the stereospecific insertion of molecular oxygen into linoleic acid, catalyzed by the enzyme linoleate 9S-lipoxygenase (9S-LOX) . This reaction yields 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) .[10] The 9S-LOX enzyme is a non-heme iron-containing dioxygenase that dictates the S-configuration of the final product.[10]

-

Reduction of the Hydroperoxide: The unstable 9S-HPODE intermediate is then reduced to the more stable hydroxy fatty acid, (S)-Coriolic acid. This reduction can be catalyzed by peroxidases or other hydroperoxide-metabolizing enzymes.[10]

The efficiency of this pathway is dependent on the kinetic properties of the enzymes involved and the availability of the linoleic acid substrate within the plant tissues.[10]

Biosynthesis of (S)-Coriolic Acid from Linoleic Acid.

Quantitative Data

The concentration of (S)-Coriolic acid and its precursor, linoleic acid, varies depending on the natural source and the specific plant part. The following tables summarize available quantitative data.

Table 1: Fatty Acid Composition of Salicornia herbacea Seed Oil

| Fatty Acid | Composition (%) |

| Linoleic Acid (C18:2) | 43.73 |

| Oleic Acid (C18:1) | 19.81 |

| Arachidic Acid (C20:0) | 13.52 |

| Palmitic Acid (C16:0) | 11.84 |

| Data adapted from a study on the chemical composition of Salicornia herbacea seed oil.[7] |

Table 2: Extraction Yields of Bioactive Fractions from Salicornia herbacea

| Starting Material | Extraction Solvent | Fraction | Yield (g) |

| Dried S. herbacea powder (3 kg) | Methanol | Crude Methanol Extract | Not specified |

| Ethyl Acetate | Ethyl Acetate Soluble Fraction | Not specified | |

| This table is based on the described extraction protocols; specific yields can vary.[6] |

Experimental Protocols

The isolation and purification of (S)-Coriolic acid from natural sources is a multi-step process that requires careful execution to ensure the integrity and purity of the final compound. The following is a detailed methodology based on successful protocols for its isolation from Salicornia herbacea.[3][6][7]

4.1. Extraction and Initial Fractionation

-

Sample Preparation: Begin with dried and finely powdered plant material (e.g., Salicornia herbacea).

-

Methanol Extraction:

-

Submerge the powdered plant material in 100% methanol at room temperature.[3]

-

Agitate or stir the mixture for an extended period (e.g., overnight) to ensure thorough extraction.[3]

-

Repeat the extraction process multiple times with fresh methanol to maximize the yield.[6]

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[6]

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.[3][6]

-

Perform a liquid-liquid extraction by partitioning with an equal volume of ethyl acetate.[3][6]

-

Collect the ethyl acetate layer, which will contain the less polar compounds, including (S)-Coriolic acid.[6]

-

Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate-soluble fraction.[3]

-

4.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate-soluble fraction to silica gel column chromatography.[3][6]

-

Elute the column with a solvent system, such as a chloroform:methanol gradient (e.g., 30:1 v/v), to separate compounds based on polarity.[3]

-

Collect fractions and monitor them using an appropriate analytical technique (e.g., thin-layer chromatography) to identify those containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the active fractions using preparative reverse-phase HPLC with a C18 column.[6][7]

-

Employ a mobile phase gradient, typically consisting of acetonitrile and water, to achieve high-resolution separation.[6]

-

Collect the peak corresponding to (S)-Coriolic acid.

-

Evaporate the solvent to obtain the pure compound.

-

4.3. Structure Elucidation and Purity Assessment

-

Confirm the identity and structure of the isolated (S)-Coriolic acid using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5][12]

-

Assess the purity of the final product using analytical HPLC with UV detection.[6]

General Experimental Workflow for the Isolation of (S)-Coriolic Acid.

Conclusion

(S)-Coriolic acid represents a promising bioactive compound with significant therapeutic potential. While Salicornia herbacea has been established as a key natural source, further exploration of other plant species, as well as fungal and marine organisms, may reveal additional, and perhaps more abundant, sources. The detailed biosynthetic and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this valuable natural product. A thorough understanding of its natural origins and efficient isolation is paramount for advancing its development into potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Coriolic acid | Cyberlipid [cyberlipid.gerli.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]

- 12. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Coriolic Acid in Mammals: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Coriolic acid, a naturally occurring hydroxylated fatty acid derived from linoleic acid, is emerging as a molecule of significant interest in mammalian physiology. Primarily recognized for its potent anti-cancer properties, particularly against breast cancer stem cells, its mechanism of action is centered on the downregulation of the c-Myc signaling pathway.[1][2] Furthermore, its role as a ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ) suggests its involvement in metabolic regulation and potential therapeutic applications in metabolic disorders.[3] This technical guide provides a comprehensive overview of the physiological roles of Coriolic acid, with a focus on its anti-cancer and metabolic functions. It includes a detailed summary of quantitative data, in-depth experimental protocols for key assays, and a thorough examination of the underlying signaling pathways, visualized through detailed diagrams. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals in the fields of oncology, metabolism, and pharmacology.

Introduction

Coriolic acid, systematically known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid mediator produced from the metabolism of linoleic acid via the 15-lipoxygenase (15-LOX) pathway.[3] Found in various plant sources, such as glasswort (Salicornia herbacea L.), it has garnered scientific attention for its diverse biological activities.[1][2] The primary focus of research has been on its remarkable ability to selectively target and suppress cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance.[1][2] Beyond its anti-neoplastic effects, Coriolic acid's interaction with nuclear receptors like PPARγ points towards a broader physiological role in regulating lipid metabolism, inflammation, and insulin sensitivity.[3]

This whitepaper will provide an in-depth exploration of the physiological functions of Coriolic acid in mammals, with a particular emphasis on the molecular mechanisms that underpin its observed effects. A notable distinction is made throughout this document between Coriolic acid and Corosolic acid, a structurally different triterpenoid with its own distinct biological activities, as the two are often confounded in the literature.[4][5]

Quantitative Data on the Biological Activities of Coriolic Acid

The following tables summarize the key quantitative data reported for the biological activities of (S)-Coriolic acid, providing a basis for comparison and experimental design.

Table 1: In Vitro Cytotoxicity of Coriolic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| MDA-MB-231 | Breast Cancer | 289.3 | 24 | [6] |

| MCF-7 | Breast Cancer | 386.9 | 24 | [6] |

Table 2: Effects of Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

| Activity | Cell Line | Concentration (µM) | Effect | Reference |

| Reduction of CD44high/CD24low Population | MDA-MB-231 | 200 | Decreased from 94.0% to 66.3% | [6] |

| Induction of Apoptosis in Mammospheres | MDA-MB-231 | 150 | Increased late apoptosis from 5.7% to 39.6% | [6] |

| Inhibition of Mammosphere Formation | MDA-MB-231 | 100 | Significant inhibition observed | [7] |

| Inhibition of Mammosphere Formation | MCF-7 | 100 | Significant inhibition observed | [7] |

Key Signaling Pathways Modulated by Coriolic Acid

Coriolic acid exerts its physiological effects by modulating several key intracellular signaling pathways. The following sections detail these pathways and include diagrams generated using the DOT language for visualization.

Downregulation of the c-Myc Signaling Pathway in Breast Cancer Stem Cells

The most well-characterized mechanism of action for Coriolic acid's anti-cancer activity is its ability to suppress the c-Myc signaling pathway in breast cancer stem cells.[1][2] c-Myc is a proto-oncogene that plays a critical role in cell proliferation, growth, and the maintenance of stem cell-like properties.[3] Coriolic acid has been shown to decrease both the transcription and translation of the c-Myc gene.[2] This leads to a reduction in the expression of c-Myc target genes, such as Nanog and Oct4, which are crucial for maintaining cancer stem cell self-renewal and pluripotency.[3] The ultimate outcome is the inhibition of mammosphere formation, induction of apoptosis, and a reduction in the population of cancer stem cells.[6][7]

Activation of the PPARγ Signaling Pathway

Coriolic acid is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[3] Upon binding to PPARγ, Coriolic acid induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[8][9] These target genes are involved in fatty acid uptake, storage, and glucose metabolism, highlighting the potential of Coriolic acid in the management of metabolic diseases.[3]

Potential Anti-inflammatory Signaling Pathways

While direct evidence for Coriolic acid's anti-inflammatory mechanisms is still emerging, related lipid mediators are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that Coriolic acid may exert anti-inflammatory effects by inhibiting these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Coriolic acid's physiological roles.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in a non-adherent culture.

Materials:

-

Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

DMEM/F12 medium, serum-free

-

B27 supplement

-

Recombinant human epidermal growth factor (EGF) (20 ng/mL)

-

Recombinant human basic fibroblast growth factor (bFGF) (10 ng/mL)

-

Heparin (4 µg/mL)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment plates (6-well or 96-well)

-

(S)-Coriolic acid stock solution (in DMSO)

Protocol:

-

Culture breast cancer cells to 70-80% confluency in standard culture conditions.

-

Prepare a single-cell suspension by washing with PBS, trypsinizing, and then gently resuspending in serum-free DMEM/F12 medium.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12 with B27, EGF, bFGF, and heparin).

-

Add (S)-Coriolic acid at desired concentrations (e.g., 50 µM, 100 µM) to the treatment wells. Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days without disturbance.

-

Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration in vitro.

Materials:

-

Confluent monolayer of mammalian cells in a 6-well or 12-well plate

-

Sterile 200 µL pipette tip

-

Phosphate-buffered saline (PBS)

-

Culture medium (serum-free or low-serum)

-

(S)-Coriolic acid stock solution (in DMSO)

-

Microscope with a camera

Protocol:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing different concentrations of (S)-Coriolic acid or a vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with (S)-Coriolic acid

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of (S)-Coriolic acid for the desired time (e.g., 24-48 hours). Include an untreated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

In Vivo Studies: A Critical Research Gap

A thorough review of the scientific literature reveals a significant lack of in vivo studies on (S)-Coriolic acid in mammalian models. While the in vitro data are promising, particularly in the context of cancer, the efficacy, pharmacokinetics, and safety of Coriolic acid in a whole-organism setting remain largely unexplored.[10] This represents a critical knowledge gap that must be addressed to translate the compelling in vitro findings into potential therapeutic applications. It is important to note that much of the in vivo research on related compounds has focused on Corosolic acid, a structurally distinct molecule with different biological activities.[10][4][5]

Conclusion and Future Directions

(S)-Coriolic acid has demonstrated significant potential as a bioactive lipid with potent anti-cancer and metabolic-regulating properties in vitro. Its ability to target breast cancer stem cells through the downregulation of the c-Myc signaling pathway is a particularly promising avenue for cancer therapy. Furthermore, its role as a PPARγ agonist suggests its utility in addressing metabolic disorders.

The in-depth technical information, including quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this whitepaper, serves as a valuable resource for the scientific community. However, the striking absence of in vivo data for Coriolic acid is a major impediment to its clinical development.

Future research should prioritize well-designed in vivo studies in relevant animal models to:

-

Evaluate the anti-cancer efficacy and anti-inflammatory effects of Coriolic acid in a physiological context.

-

Determine its pharmacokinetic and pharmacodynamic properties.

-

Assess its safety and toxicity profile.

-

Further elucidate the downstream effects of PPARγ activation by Coriolic acid in models of metabolic disease.

Bridging this in vivo research gap is essential to fully realize the therapeutic potential of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

(S)-Coriolic Acid: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

(S)-Coriolic acid, a bioactive lipid metabolite of linoleic acid, is emerging as a promising therapeutic agent with significant potential in oncology and metabolic diseases. This technical guide provides an in-depth overview of the known biological activities and potential therapeutic targets of (S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). The primary focus is its well-documented role in the suppression of breast cancer stem cells (BCSCs) through the regulation of the c-Myc oncogene.[1][2][3][4] Additionally, this guide explores its interactions with other key cellular signaling molecules, including the mechanistic target of rapamycin (mTOR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6] By consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document aims to support and guide further research and development of (S)-Coriolic acid as a targeted therapeutic.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence.[7] A key strategy in developing more effective cancer treatments is the targeted elimination of this resilient cell population. (S)-Coriolic acid, a natural compound, has demonstrated potent anti-CSC activity, primarily through the downregulation of c-Myc, a proto-oncogene that is a central regulator of CSC survival and self-renewal.[1][5][8] Beyond its anti-cancer properties, (S)-Coriolic acid has been identified as an endogenous ligand for PPARγ, a key regulator of metabolism, and a direct inhibitor of mTOR, a central controller of cell growth and proliferation.[5][6][9][10] This guide provides a comprehensive technical overview of these therapeutic targets and the experimental basis for these findings.

Primary Therapeutic Target: c-Myc in Breast Cancer Stem Cells

The most well-characterized therapeutic target of (S)-Coriolic acid is the proto-oncogene c-Myc, a transcription factor pivotal for the survival and self-renewal of breast cancer stem cells.[1][5][8] (S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[2][4][11] This suppression of c-Myc initiates a cascade of downstream effects that collectively inhibit the malignant phenotype of BCSCs.

Downstream Effects of c-Myc Inhibition

-

Inhibition of Mammosphere Formation: Mammospheres are three-dimensional colonies of cells grown in non-adherent conditions and are considered an in vitro hallmark of CSC self-renewal. (S)-Coriolic acid significantly inhibits the formation and growth of mammospheres in breast cancer cell lines.[2][3][12]

-

Induction of Apoptosis: By downregulating the survival factor c-Myc, (S)-Coriolic acid induces programmed cell death (apoptosis) in BCSCs.[2][3]

-

Reduction of CD44high/CD24low Population: The CD44high/CD24low cell surface marker profile is a well-established phenotype for BCSCs. Treatment with (S)-Coriolic acid leads to a significant reduction in this cell subpopulation.[2][3]

-

Decreased Expression of Stemness Genes: The inhibition of c-Myc by (S)-Coriolic acid leads to the downregulation of key genes associated with stem cell pluripotency and self-renewal, such as Nanog and Oct4.[2][4]

Signaling Pathway

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Coriolic Acid (13-(S)-Hydroxy-9 Z, 11 E-octadecadienoic Acid) from Glasswort (Salicornia herbacea L.) Suppresses Breast Cancer Stem Cell through the Regulation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Coriolic Acid: A Technical Guide to its Structure, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriolic acid, a naturally occurring hydroxylated fatty acid, has emerged as a molecule of significant interest in biomedical research due to its potent biological activities. This technical guide provides a comprehensive overview of the structure of Coriolic acid, its role in cell signaling, and detailed protocols for its isolation and functional analysis. Quantitative data from key studies are summarized to provide a clear perspective on its efficacy, particularly in the context of cancer research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Properties of Coriolic Acid

Coriolic acid, systematically known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid, is a polyunsaturated fatty acid.[1][2] Its structure is characterized by an 18-carbon chain containing a hydroxyl group at the 13th carbon and two conjugated double bonds at the 9th (cis or Z configuration) and 11th (trans or E configuration) positions.[3][4]

Table 1: Physicochemical Properties of Coriolic Acid

| Property | Value | Reference |

| IUPAC Name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | [2][3] |

| Molecular Formula | C₁₈H₃₂O₃ | [2] |

| Molecular Weight | 296.4 g/mol | [2] |

| Canonical SMILES | CCCCCC--INVALID-LINK--O | [5] |

| InChI Key | HNICUWMFWZBIFP-BSZOFBHHSA-N | [3] |

| PubChem CID | 5282947 | [2] |

Biological Activity and Signaling Pathway

(S)-Coriolic acid exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.[6][7] It has been shown to be particularly effective against breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[1][8]

The primary mechanism of action of (S)-Coriolic acid in this context is the downregulation of the c-Myc proto-oncogene.[7][9] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and the maintenance of stem cell properties.[10] By inhibiting c-Myc expression at both the transcriptional and translational levels, (S)-Coriolic acid leads to a reduction in the self-renewal capacity of BCSCs and induces apoptosis.[9] This inhibitory effect on c-Myc disrupts the downstream signaling cascade that promotes the expression of genes associated with stemness, such as Nanog and Oct4.[7]

Quantitative Data on Biological Activity

The in vitro efficacy of (S)-Coriolic acid has been quantified in several studies. The following tables summarize key findings on its cytotoxic effects and its impact on breast cancer stem cell properties.

Table 2: Anticancer Activity of (S)-Coriolic Acid

| Biological Activity | Cell Line | IC₅₀ Value (µM) | Reference |

| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 289.3 | [7] |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | 386.9 | [7] |

Table 3: Effects of (S)-Coriolic Acid on Breast Cancer Stem Cell (BCSC) Properties

| Activity | Cell Line | Concentration | Effect | Reference |

| Reduction of CD44high/CD24low Population | MDA-MB-231 | 200 µM | Decreased from 94.0% to 66.3% | [7] |

| Induction of Apoptosis in Mammospheres | MDA-MB-231 | 150 µM | Increased late apoptosis from 5.7% to 39.6% | [7] |

| Inhibition of Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Inhibition observed | [7] |

Experimental Protocols

Isolation of Coriolic Acid from Salicornia herbacea

The following protocol outlines a general procedure for the isolation of Coriolic acid from the glasswort plant, Salicornia herbacea.[7][11][12]

Methodology:

-

Extraction: Dried and powdered Salicornia herbacea is extracted with methanol at room temperature. The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.[11]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using ethyl acetate and water. The ethyl acetate layer, which contains the more nonpolar compounds including Coriolic acid, is collected and concentrated.[12]

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[12]

-

Sephadex LH-20 Column Chromatography: Fractions showing activity in a bioassay (e.g., inhibition of mammosphere formation) are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.[12]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure Coriolic acid.[7]

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.[3][4][6][8]

Methodology:

-

Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.

-

Single-Cell Suspension: Cells are harvested and dissociated into a single-cell suspension using trypsin-EDTA.

-

Seeding: Cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treatment: Coriolic acid is added to the culture medium at various concentrations.

-

Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.

-

Quantification: The number and size of mammospheres (typically >50 µm in diameter) are quantified using a microscope.

Western Blot Analysis for c-Myc Expression

This technique is used to determine the protein levels of c-Myc in cells treated with Coriolic acid.[2][5][13][14]

Methodology:

-

Cell Lysis: Cells treated with and without Coriolic acid are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for c-Myc.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the bands corresponding to c-Myc is quantified to determine its expression level.

Conclusion

Coriolic acid is a promising natural compound with well-documented anti-cancer activity, particularly against breast cancer stem cells. Its mechanism of action through the downregulation of the c-Myc signaling pathway provides a clear rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the biological effects of Coriolic acid and explore its development as a potential therapeutic agent. The provided quantitative data and signaling pathway information serve as a valuable reference for scientists and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. scispace.com [scispace.com]

- 5. Western Blot [macdougald.lab.medicine.umich.edu]

- 6. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]

- 9. MYC-Driven Pathways in Breast Cancer Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC dysfunction modulates stemness and tumorigenesis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bosterbio.com [bosterbio.com]

Application Notes and Protocols for the Chemo-enzymatic Synthesis of (S)-Coriolic Acid

(S)-Coriolic acid, also known as (+)-coriolic acid or 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid molecule with significant potential in therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] This document provides a detailed protocol for the chemo-enzymatic synthesis of (S)-Coriolic acid from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1).

The chemo-enzymatic approach is a highly specific and efficient method for producing the desired (S)-enantiomer, which is often challenging to achieve through purely chemical synthesis.[1] This protocol leverages the regio- and stereoselectivity of soybean lipoxygenase-1, which catalyzes the dioxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE).[1] This intermediate is then chemically reduced to yield (S)-Coriolic acid with high enantiomeric purity.[1]

Data Presentation

The following table summarizes key quantitative data from an optimized chemo-enzymatic synthesis of (S)-Coriolic acid.

| Parameter | Value | Reference |

| Starting Material | Linoleic Acid | [1] |

| Enzyme | Soybean Lipoxygenase-1 (LOX-1) | [1] |

| Substrate Concentration | 0.1 M | [2] |

| Enzyme Concentration | 4 mg/ml | [2] |

| Oxygen Pressure | 2.5 bar | [2] |

| Temperature | 5°C | [2] |

| pH | 11 (Borate Buffer) | [2] |

| Final Product | (+)-Coriolic Acid | [1] |

| Yield | 54% | [2] |

| Enantiomeric Excess (e.e.) | 97% | [2] |

| Purity | >95% | [2] |

Experimental Protocols

This section details the methodologies for the chemo-enzymatic synthesis of (S)-Coriolic acid, divided into two main protocols: the enzymatic synthesis of the hydroperoxide intermediate and its subsequent chemical reduction.

Protocol 1: Enzymatic Synthesis of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE)

-

Reaction Setup : In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in a borate buffer (pH 11).[1][2]

-

Enzyme Addition : Add soybean lipoxygenase-1 to the solution to a final concentration of 4 mg/ml.[1][2]

-

Oxygenation : Pressurize the reactor with high-purity oxygen to 2.5 bar.[1][2]

-

Reaction : Stir the mixture vigorously. Monitor the reaction completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

Enzyme Deactivation : Once the reaction is complete, stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., by significantly lowering the pH).[1]

-

Extraction : Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using an organic solvent such as ethyl acetate.[1]

Protocol 2: Chemical Reduction to (S)-Coriolic Acid

-

Dissolution : Dissolve the crude 13-S-HPODE obtained from the previous step in ethanol.[1]

-

Reduction : Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in small portions.[1] Stir the reaction until the reduction is complete, which can be monitored by TLC.[1]

-

Quenching : Carefully quench the reaction by adding water or a dilute acid.[1]

-

Extraction : Extract the (S)-Coriolic acid with an organic solvent like ethyl acetate.[1]

-

Washing : Wash the organic phase with brine.[1]

-

Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the final product.[1]

Workflow Visualization

The following diagram illustrates the chemo-enzymatic synthesis workflow of (S)-Coriolic acid from linoleic acid.

Caption: Chemo-enzymatic synthesis of (S)-Coriolic acid.

References

Chiral HPLC Analysis of Coriolic Acid Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Coriolic acid enantiomers. Coriolic acid, a monohydroxy-polyunsaturated fatty acid, is a subject of significant interest in biochemical and pharmaceutical research.[1] Due to its chirality, the stereospecific analysis of its (R)- and (S)-enantiomers is critical for elucidating its biological functions and for the development of targeted therapeutics.[1]

Principle of Chiral Separation

The enantioselective separation of Coriolic acid is achieved using a chiral stationary phase (CSP) within an HPLC system.[1] The CSP interacts differently with each enantiomer, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving enantiomers of hydroxy fatty acids.[2] Normal-phase chromatography is commonly employed, utilizing a non-polar mobile phase with a polar modifier to optimize the separation.[2] Quantification is typically performed using a UV detector, as the carboxyl group of the fatty acid absorbs light at low wavelengths.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The goal is to isolate Coriolic acid from the sample matrix and eliminate interfering substances.[1] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Protocol for Liquid-Liquid Extraction (LLE)

This protocol is suitable for biological fluids like plasma.[1]

-

To 1 mL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

-

Carefully collect the lower organic layer, which contains the lipids.[1]

-

Evaporate the solvent under a gentle stream of nitrogen gas.[1]

-

Reconstitute the dried extract in 200 µL of the HPLC mobile phase.[1]

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

2.1.2. Protocol for Solid-Phase Extraction (SPE)

This protocol is recommended for more complex matrices.[1]

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]

-

Load the pre-treated sample onto the SPE cartridge.[1]

-

Wash the cartridge with 5 mL of water to remove polar impurities.[1]

-

Elute the Coriolic acid with 5 mL of methanol or ethyl acetate.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen.[1]

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.[1]

-

Filter the sample through a 0.45 µm syringe filter before injection.[1]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required.[1]

Table 1: HPLC System and Operating Conditions

| Parameter | Recommended Setting | Alternative Setting |

| Chiral Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP[2] | CHIRALPAK® QN-AX or QD-AX (for acidic compounds)[3] |

| Mobile Phase | n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v)[2] | n-Hexane/Ethanol with an acidic modifier |

| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] |

| Column Temperature | 25 °C[1] | Adjustable to optimize separation[2] |

| Detection Wavelength | 210 nm[1] | 235 nm (for conjugated dienes)[2] |

| Injection Volume | 10 µL[1][2] | - |

| Run Time | Approximately 20 minutes[1] | - |

Derivatization Protocol for Enhanced Separation (Optional)

For certain applications, derivatization of the hydroxyl and/or carboxyl groups of Coriolic acid can improve chiral recognition and detection sensitivity.[4][5]

-

Esterification of the Carboxyl Group: Convert Coriolic acid to its methyl ester by reacting with a mild esterifying agent.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be derivatized using a chiral derivatizing agent. For instance, reacting with dinitrophenyl isocyanate to form 3,5-dinitrophenyl urethane derivatives.[4]

-

After derivatization, the sample should be dried and reconstituted in the mobile phase for HPLC analysis.

Quantitative Data and System Suitability

The following tables summarize the expected quantitative data and system suitability parameters for the chiral HPLC analysis of Coriolic acid enantiomers based on the primary recommended method.

Table 2: Expected Chromatographic Data

| Parameter | (R)-Coriolic Acid | (S)-Coriolic Acid |

| Retention Time (min) | ~12.5[1] | ~14.8[1] |

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) | > 1.5 | 2.1 |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | 4500 |

Experimental Workflow and Logic

The development and execution of a chiral HPLC analysis for Coriolic acid enantiomers follow a logical progression from sample preparation to data analysis.

Caption: Workflow for Chiral HPLC Analysis of Coriolic Acid.

Troubleshooting

Poor resolution or peak shape can be addressed by systematically optimizing the chromatographic conditions.

-

Mobile Phase Composition: Adjusting the ratio of the non-polar solvent to the polar modifier (e.g., isopropanol) can significantly impact retention and resolution.[2]

-

Flow Rate: Lower flow rates often enhance chiral separations by increasing the interaction time with the stationary phase.[2]

-

Temperature: Temperature control is crucial. Both increasing and decreasing the temperature can affect selectivity and should be explored.[2]

-

Acidic Modifier: The concentration of the acidic additive (e.g., acetic acid or trifluoroacetic acid) can influence peak shape and selectivity.[2]

By following these detailed protocols and considering the optimization strategies, researchers can achieve robust and reliable chiral separation of Coriolic acid enantiomers for various research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chiraltech.com [chiraltech.com]

- 4. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Coriolic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) is a hydroxylated fatty acid of significant interest in biomedical research due to its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, offering high sensitivity and specificity. However, due to the low volatility and polar nature of coriolic acid, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides detailed application notes and protocols for two common derivatization methods for coriolic acid: Fatty Acid Methyl Ester (FAME) formation and Trimethylsilyl (TMS) derivatization.

Derivatization Strategies

The choice of derivatization method depends on the specific analytical requirements. FAME derivatization is a classic and robust method for fatty acid analysis. TMS derivatization is particularly useful for hydroxylated compounds like coriolic acid as it targets both the carboxylic acid and hydroxyl functional groups, increasing volatility and providing characteristic mass spectra.

Method 1: Fatty Acid Methyl Ester (FAME) Derivatization

This method converts the carboxylic acid group of coriolic acid into a methyl ester.

Experimental Protocol: FAME Derivatization

-

Sample Preparation: Accurately weigh 1-5 mg of the coriolic acid sample into a glass reaction vial with a PTFE-lined cap.

-

Dissolution: Add 1 mL of toluene to dissolve the sample.

-

Reagent Addition: Add 2 mL of 1.25 M methanolic HCl or 14% Boron Trifluoride-Methanol (BF₃-methanol) solution.

-

Reaction: Securely cap the vial and heat at 60-80°C for 1-2 hours in a heating block or water bath.[1]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to facilitate phase separation.

-

Collection: Carefully transfer the upper hexane layer containing the coriolic acid methyl ester to a new vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-